molecular formula C13H17NO3 B13588473 Methyl4-(4-aminophenyl)oxane-4-carboxylate

Methyl4-(4-aminophenyl)oxane-4-carboxylate

Cat. No.: B13588473
M. Wt: 235.28 g/mol
InChI Key: NZGJKHMYBIGMDP-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenyl)oxane-4-carboxylate is a chemical compound with the molecular formula C12H15NO3 It is characterized by the presence of an oxane ring substituted with a carboxylate group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-aminophenyl)oxane-4-carboxylate typically involves the reaction of 4-aminophenol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(4-aminophenyl)oxane-4-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)oxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 4-(4-aminophenyl)oxane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-aminophenyl)oxane-4-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-nitrophenyl)oxane-4-carboxylate
  • Methyl 4-(4-hydroxyphenyl)oxane-4-carboxylate
  • Methyl 4-(4-methoxyphenyl)oxane-4-carboxylate

Uniqueness

Methyl 4-(4-aminophenyl)oxane-4-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-(4-aminophenyl)oxane-4-carboxylate

InChI

InChI=1S/C13H17NO3/c1-16-12(15)13(6-8-17-9-7-13)10-2-4-11(14)5-3-10/h2-5H,6-9,14H2,1H3

InChI Key

NZGJKHMYBIGMDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C2=CC=C(C=C2)N

Origin of Product

United States

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